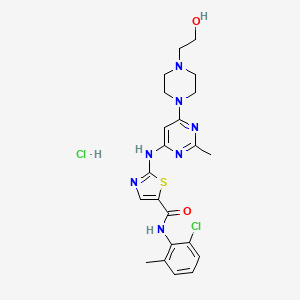

Dasatinib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de dasatinib es un potente inhibidor de la tirosina quinasa que se utiliza principalmente en el tratamiento de leucemias positivas para el cromosoma Filadelfia, incluidas la leucemia mieloide crónica y la leucemia linfoblástica aguda . Es un inhibidor de la multiquinasa disponible por vía oral que se dirige a un espectro de quinasas implicadas en el cáncer, incluidas varias quinasas de la familia SRC .

Mecanismo De Acción

El clorhidrato de dasatinib ejerce sus efectos inhibiendo la actividad de múltiples tirosina quinasas, incluidas BCR-ABL, SRC y c-KIT . Se une tanto a las conformaciones activa como inactiva del dominio quinasa ABL, evitando la fosforilación de las moléculas de señalización descendentes . Esta inhibición interrumpe las vías de señalización implicadas en la proliferación y supervivencia celular, lo que lleva a la apoptosis de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .

Cellular Effects

This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .

Molecular Mechanism

This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .

Dosage Effects in Animal Models

In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .

Metabolic Pathways

This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .

Transport and Distribution

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de dasatinib se sintetiza a través de un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis generalmente comienza con la preparación de N-(2-cloro-6-metilfenil)-2-aminotiazol, que luego se acopla con 4-(2-hidroxietil)piperazina para formar el producto final . Las condiciones de reacción a menudo implican el uso de solventes como acetonitrilo y catalizadores como tampón de fosfato de potasio .

Métodos de producción industrial: La producción industrial de clorhidrato de dasatinib implica la síntesis a gran escala utilizando cromatografía líquida de alto rendimiento (HPLC) para la purificación . El proceso está optimizado para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad para monitorear la presencia de impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de dasatinib experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son cruciales para su procesamiento metabólico y eficacia terapéutica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del clorhidrato de dasatinib incluyen tampón de fosfato de potasio, acetonitrilo y varios ácidos y bases para el ajuste del pH . Las condiciones a menudo implican temperaturas controladas y niveles de pH específicos para garantizar velocidades de reacción óptimas .

Principales productos formados: Los principales productos formados a partir de las reacciones del clorhidrato de dasatinib incluyen sus metabolitos, que se procesan principalmente a través de las enzimas del citocromo P450 (CYP) . Estos metabolitos son cruciales para la farmacocinética y farmacodinamia del fármaco .

Aplicaciones Científicas De Investigación

El clorhidrato de dasatinib tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar inhibidores de la quinasa . En biología y medicina, se emplea en investigaciones sobre el tratamiento del cáncer, particularmente por su eficacia en el tratamiento de leucemias positivas para el cromosoma Filadelfia . Industrialmente, el clorhidrato de dasatinib se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de las interacciones medicamentosas y los mecanismos de resistencia .

Comparación Con Compuestos Similares

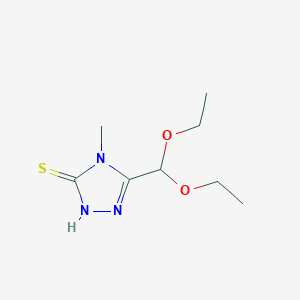

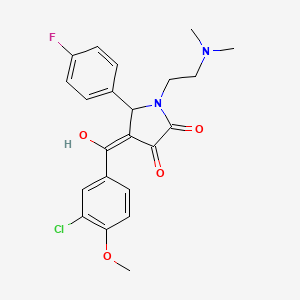

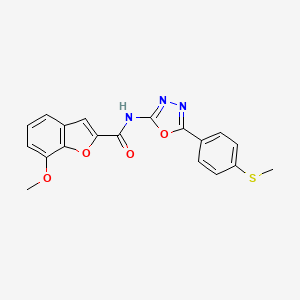

Compuestos similares: Los compuestos similares al clorhidrato de dasatinib incluyen imatinib, nilotinib y bosutinib . Estos compuestos también se dirigen a las tirosina quinasas y se utilizan en el tratamiento de diversas leucemias .

Unicidad: El clorhidrato de dasatinib es único en su capacidad para inhibir tanto las conformaciones activa como inactiva del dominio quinasa ABL, lo que lo hace eficaz contra las leucemias resistentes al imatinib . Además, su amplio espectro de inhibición de la quinasa proporciona una ventaja terapéutica en el tratamiento de diversos tipos de cáncer .

Propiedades

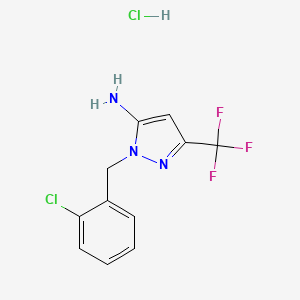

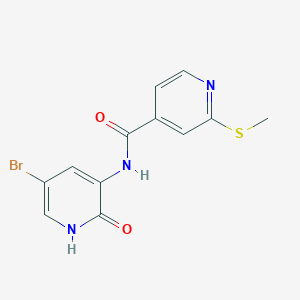

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B3010406.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)